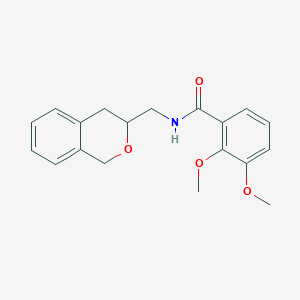

N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-17-9-5-8-16(18(17)23-2)19(21)20-11-15-10-13-6-3-4-7-14(13)12-24-15/h3-9,15H,10-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLOILGXIDYWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide typically involves the following steps:

Formation of Isochroman-3-ylmethyl Intermediate: This step involves the preparation of the isochroman-3-ylmethyl intermediate through a series of reactions, including cyclization and functional group transformations.

Coupling with 2,3-Dimethoxybenzoic Acid: The intermediate is then coupled with 2,3-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide

- N-(isochroman-3-ylmethyl)-2-phenoxyacetamide

- N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the isochroman ring system also contributes to its distinct properties compared to other benzamide derivatives.

Biological Activity

N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an isochroman moiety and a dimethoxybenzamide group. This structural configuration may contribute to its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

- HIV-1 Integrase Inhibition : Similar compounds have demonstrated efficacy as inhibitors of HIV-1 integrase (IN), which is crucial for the viral replication cycle. For instance, derivatives based on the 2,3-dihydroxybenzamide scaffold have shown significant inhibitory activity against IN with IC50 values in the low micromolar range . Although specific data for this compound is not extensively documented, its structural analogs indicate potential for similar activity.

- Dopamine Receptor Interaction : Research into related compounds has indicated interactions with dopamine receptors, particularly the D2-like receptors. Antagonism at these sites may offer therapeutic benefits in treating psychiatric disorders .

Pharmacological Effects

The pharmacological profile of this compound is still under investigation. However, insights from related compounds provide a foundation for understanding its potential effects:

- Antipsychotic Activity : Compounds that interact with dopamine receptors have been explored for their antipsychotic properties. The modulation of dopamine signaling could lead to improvements in symptoms associated with schizophrenia and other mood disorders .

- Neuroprotective Effects : Some studies suggest that benzamide derivatives exhibit neuroprotective properties against neurodegenerative diseases. This could be relevant for this compound if similar mechanisms are confirmed .

Table 1: Summary of Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide, and what reagents are critical for its preparation?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Cyclization : Formation of the isochroman ring via acid-catalyzed cyclization of precursor diols (e.g., using H₂SO₄ or PTSA) .

- Amide Coupling : Reacting the isochroman-3-ylmethylamine intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or acetonitrile .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

- Key Reagents : 2,3-Dimethoxybenzoic acid, thionyl chloride (for benzoyl chloride synthesis), and anhydrous solvents to prevent hydrolysis .

Q. How is the structural integrity of this compound confirmed in laboratory settings?

- Methodological Answer : A combination of analytical techniques is used:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.8–3.9 ppm for methoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 357.18) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Tested in solvents like DMSO (high solubility for stock solutions), ethanol, and aqueous buffers (pH 2–9). Limited water solubility necessitates formulation with surfactants (e.g., Tween-80) for in vitro assays .

- Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks). HPLC monitors degradation products; methoxy groups enhance stability against oxidation compared to hydroxyl analogs .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

- Methodological Answer :

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

- Catalysis : Employ coupling agents like HATU or EDCI for efficient amide bond formation, reducing racemization .

- Side Reaction Mitigation : Add molecular sieves to absorb water during coupling, preventing hydrolysis of the benzoyl chloride intermediate .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., cancer: MCF-7, HepG2; microbial: S. aureus, E. coli) to clarify potency variations .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm suspected targets (e.g., carbonic anhydrase IX for anticancer activity) .

- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing isochroman with tetrahydrofuran) to isolate contributions of specific moieties .

Q. What strategies are recommended for evaluating the pharmacokinetics and toxicity of this compound in preclinical models?

- Methodological Answer :

- Pharmacokinetics :

- ADME Studies : Radiolabel the compound (e.g., ¹⁴C at the benzamide carbonyl) for tracking in rodent plasma, liver, and brain .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to predict drug-drug interactions .

- Toxicity :

- Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .

- Cardiotoxicity : Measure hERG channel inhibition via patch-clamp electrophysiology .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with dopamine D2 receptors (homology model based on PDB: 6CM4) .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of receptor-ligand complexes in lipid bilayers .

- QSAR Modeling : Develop models using MOE descriptors (e.g., logP, polar surface area) to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.